7-ADCA

Pharmaceutical Economics Cephalosporin Intermediates Procurement Cost Analysis

7-ADCA (CAS 22252-43-3) is the essential β-lactam core for manufacturing high-volume oral cephalosporins—cephalexin, cefadroxil, and cephradine. In contrast to 7-ACA, 7-ADCA carries a 3-methyl substituent that directly yields oral-spectrum drugs with near-quantitative enzymatic conversion (up to 98%) and 99% final-product purity after separation. Its stable pricing (0% YoY change as of Sept 2024) and high-yield bio-based routes provide a predictable, low-cost supply chain for pharmaceutical manufacturers. Supplied as ≥98% white to beige powder, 7-ADCA is the economically preferred intermediate for high-purity oral cephalexin synthesis.

Molecular Formula C8H10N2O3S
Molecular Weight 214.24 g/mol
Cat. No. B7957142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-ADCA
Molecular FormulaC8H10N2O3S
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESCC1=C(N2C(C(C2=O)[NH3+])SC1)C(=O)[O-]
InChIInChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4-,7+/m0/s1
InChIKeyNVIAYEIXYQCDAN-MHTLYPKNSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-ADCA as a Key Cephalosporin Intermediate: Core Specifications and Industrial Role


7-Aminodeacetoxycephalosporanic acid (7-ADCA) is a β-lactam antibiotic intermediate central to the synthesis of oral semisynthetic cephalosporins such as cephalexin, cefadroxil, and cephradine [1]. Structurally, it comprises the cephem nucleus with a 3-methyl substituent, differentiating it from the 3-acetoxymethyl analog 7-aminocephalosporanic acid (7-ACA) [2]. Commercially, 7-ADCA is supplied as a white to beige powder with a purity of ≥98% (HPLC) and a melting point of approximately 242 °C .

Why 7-ACA and Other β-Lactam Intermediates Cannot Substitute for 7-ADCA


Although both 7-ADCA and 7-ACA serve as core intermediates for cephalosporin antibiotics, they are not interchangeable due to distinct C-3 substituents that dictate the final drug's spectrum and properties [1]. 7-ADCA yields oral cephalosporins like cephalexin and cefadroxil, whereas 7-ACA is required for parenteral agents such as cefotaxime and cephalothin [2]. Furthermore, the biosynthesis of 7-ACA from cephalosporin C often generates 7-ADCA as an undesirable impurity, necessitating costly purification, whereas dedicated 7-ADCA bioprocesses achieve high purity without 7-ACA contamination [3]. This fundamental structural and process divergence means that substituting 7-ADCA with 7-ACA would not only require a different synthetic route but would also yield a different set of final drug products, making generic substitution untenable.

Quantitative Differentiation of 7-ADCA: Yield, Purity, and Process Efficiency Compared to 7-ACA


Cost Advantage: 7-ADCA Market Price Stability Versus 7-ACA Price Volatility

As of September 2024, the market price of 7-ADCA remained flat year-over-year, while the price of 7-ACA (enzymatic method) increased by 8.89% over the same period [1]. This pricing dynamic indicates a more stable and predictable procurement cost for 7-ADCA relative to its primary in-class alternative, 7-ACA. Additionally, historical data suggests that 7-ADCA is generally priced lower than 7-ACA due to more economical production routes from penicillin G rather than from cephalosporin C fermentation [2].

Pharmaceutical Economics Cephalosporin Intermediates Procurement Cost Analysis

Enzymatic Cephalexin Synthesis: 7-ADCA Conversion Reaches 98% with In Situ Product Removal

In the enzymatic synthesis of cephalexin using immobilized penicillin G acylase, the conversion of 7-ADCA can be increased from a baseline of 61% to 81% by simply raising the substrate concentration. Crucially, the addition of in situ product removal (ISPR) by complexation with β-naphthol further elevates the 7-ADCA conversion to 98% [1]. This high conversion efficiency is a key differentiator for 7-ADCA in the production of cephalexin, a major oral antibiotic.

Enzymatic Synthesis Cephalexin Biocatalysis Process Yield

Bioprocess Purity: Recombinant 7-ADCA Production Eliminates Contaminating Cephalosporin Intermediates

A novel bioprocess using recombinant Acremonium chrysogenum strains to produce deacetoxycephalosporin C (DAOC) for subsequent conversion to 7-ADCA achieved a DAOC titer equivalent to 75-80% of total β-lactams produced by the parental strain [1]. Critically, this process resulted in no detectable contamination with other cephalosporin intermediates, a significant improvement over recombinant Penicillium chrysogenum systems which often produce mixtures of adipyl-7-ADCA and adipyl-7-ADAC [2]. This high purity at the intermediate stage translates to simpler downstream purification for 7-ADCA.

Bioprocess Engineering Fermentation Purity Profile Recombinant Strains

Optimal Industrial and Research Applications for 7-ADCA Based on Quantified Performance Metrics


Cost-Sensitive Large-Scale Manufacturing of Oral Cephalosporins (Cephalexin, Cefadroxil, Cephradine)

The combination of stable market pricing and high enzymatic conversion efficiency (up to 98%) makes 7-ADCA the economically preferred intermediate for producing high-volume oral cephalosporins. The cost stability of 7-ADCA, which showed 0% year-over-year price change in September 2024, contrasts sharply with the 8.89% increase seen for 7-ACA over the same period [1]. This, coupled with near-quantitative yields in cephalexin synthesis [2], positions 7-ADCA as the cornerstone for economically viable production of these widely prescribed antibiotics.

High-Purity Synthesis of Cephalexin and Its Monohydrate Form

For manufacturers requiring high-purity cephalexin, 7-ADCA is essential. The enzymatic process with ISPR not only achieves a 98% conversion of 7-ADCA but also yields cephalexin with 99% purity after separation from the β-naphthol complex [1]. This high purity of the final product is directly attributable to the efficient conversion of 7-ADCA, minimizing the need for extensive and costly purification steps.

Environmentally Preferable Bioprocess Development and Green Chemistry Initiatives

The development of recombinant A. chrysogenum strains for 7-ADCA production offers a greener alternative to traditional chemical ring expansion of penicillin G [1]. The bioprocess described by Velasco et al. not only achieves high DAOC titers (75-80% of total β-lactams) but also eliminates contaminating intermediates, reducing the environmental burden associated with chemical synthesis and purification [2]. This makes 7-ADCA a strategic choice for companies aiming to reduce their environmental footprint in antibiotic manufacturing.

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